2-Bromo-4-nitrobenzonitrile 2-Bromo-4-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.: 34662-35-6
VCID: VC2473440
InChI: InChI=1S/C7H3BrN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])Br)C#N
Molecular Formula: C7H3BrN2O2
Molecular Weight: 227.01 g/mol

2-Bromo-4-nitrobenzonitrile

CAS No.: 34662-35-6

Cat. No.: VC2473440

Molecular Formula: C7H3BrN2O2

Molecular Weight: 227.01 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-nitrobenzonitrile - 34662-35-6

Specification

CAS No. 34662-35-6
Molecular Formula C7H3BrN2O2
Molecular Weight 227.01 g/mol
IUPAC Name 2-bromo-4-nitrobenzonitrile
Standard InChI InChI=1S/C7H3BrN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H
Standard InChI Key JHFVJZYSOSQUDW-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])Br)C#N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])Br)C#N

Introduction

Chemical Structure and Properties

Molecular Identification

PropertyValue
CAS Number34662-35-6
Molecular FormulaC₇H₃BrN₂O₂
Molecular Weight227.01 g/mol
IUPAC Name2-bromo-4-nitrobenzonitrile
AppearanceYellow crystalline solid

Structural Features

The chemical structure of 2-bromo-4-nitrobenzonitrile includes three functional groups that significantly impact its chemical behavior:

  • Nitro Group (-NO₂): Positioned at the para position (C-4) relative to the cyano group, the nitro functionality serves as a powerful electron-withdrawing group. This enhances the compound's electrophilicity and influences its reactivity in various organic transformations.

  • Cyano Group (-CN): The nitrile functionality contributes to the compound's stability while also serving as a reactive site for numerous transformations. It can be converted to other functional groups such as carboxylic acids, amides, and amines under appropriate conditions.

  • Bromine Atom: Located at the ortho position (C-2) relative to the cyano group, the bromine atom serves as a good leaving group in various coupling reactions, particularly in transition metal-catalyzed processes. This makes the compound valuable as a building block in organic synthesis.

The strategic positioning of these groups creates a molecule with unique electronic properties and reactivity patterns that can be exploited in organic synthesis and materials science applications.

Synthesis Methods

Common Synthetic Routes

The synthesis of 2-bromo-4-nitrobenzonitrile typically employs established organic chemistry methodologies. While the search results don't provide a complete synthesis route specifically for this compound, we can draw from the information about related compounds and general organic chemistry principles.

The most common synthetic approach involves the bromination of 4-nitrobenzonitrile, which can be achieved through various methods depending on the desired selectivity and yield. This reaction typically requires careful control of reaction conditions to ensure bromination occurs at the desired ortho position (C-2).

Reaction Conditions and Optimization

The bromination reaction for producing 2-bromo-4-nitrobenzonitrile generally employs the following conditions:

ParameterTypical Conditions
Brominating AgentBromine (Br₂)
SolventAcetic acid or chloroform
CatalystLewis acids (optional)
TemperatureVaries based on specific protocol
Reaction TimeDependent on conditions

For optimal yield and purity, the reaction conditions must be carefully controlled. Temperature, solvent choice, and stoichiometry of reagents are critical factors that influence the outcome of the synthesis. The presence of both the nitro and cyano groups in the starting material affects the electronic distribution within the molecule, which in turn influences the regioselectivity of bromination.

Applications and Research Findings

Role in Organic Synthesis

2-Bromo-4-nitrobenzonitrile serves as a versatile building block in organic synthesis due to its reactive functional groups. The compound's utility stems from its ability to participate in a wide range of transformations:

  • Cross-coupling reactions: The bromine substituent makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of carbon-carbon bonds at the C-2 position.

  • Functional group transformations: The cyano group can be converted to various functionalities including carboxylic acids, amides, aldehydes, and primary amines through selective reduction or hydrolysis reactions.

  • Nucleophilic aromatic substitution: The presence of the electron-withdrawing nitro and cyano groups activates the aromatic ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to these groups.

Hazard TypeClassification
Skin ContactIrritation (Category 2)
Eye ContactSerious eye irritation (Category 2A)
RespiratoryMay cause respiratory irritation (STOT SE 3)

The compound is associated with specific hazard statements including:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Disposal Considerations

The compound should be disposed of according to local, state, and federal regulations. Typically, this involves:

  • Disposal through an approved waste disposal facility

  • Avoidance of environmental contamination

  • Proper labeling and documentation of waste materials

Comparison with Similar Compounds

Structural Analogs

2-Bromo-4-nitrobenzonitrile belongs to a family of halogenated nitrobenzonitriles. Comparing it with structurally similar compounds provides insights into the effects of different substituents on chemical properties and reactivity.

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
2-Bromo-4-nitrobenzonitrileC₇H₃BrN₂O₂227.01Reference compound
4-Bromo-2-nitrobenzonitrileC₇H₃BrN₂O₂227.01Isomer with switched positions of bromo and nitro groups
2-Fluoro-4-nitrobenzonitrileC₇H₃FN₂O₂166.11Fluorine instead of bromine at position 2
2-Bromo-5-fluoro-4-nitrobenzonitrileC₇H₂BrFN₂O₂245.00Additional fluorine at position 5

Reactivity Comparisons

The reactivity of these compounds varies significantly based on their substituent patterns:

Synthetic Utility Comparison

Different halogenated nitrobenzonitriles offer varying advantages in synthesis:

  • Bromo derivatives: These compounds excel in transition metal-catalyzed cross-coupling reactions due to the relative ease of oxidative addition into the carbon-bromine bond.

  • Fluoro derivatives: These are often preferred for nucleophilic aromatic substitution reactions, particularly those targeting fluorine displacement.

  • Multi-substituted derivatives: Compounds like 2-bromo-5-fluoro-4-nitrobenzonitrile offer the potential for selective functionalization at different positions, enabling more complex synthetic pathways .

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